molecular formula C23H22IN3O3S B2664543 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-90-7

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No.: B2664543
CAS No.: 393834-90-7
M. Wt: 547.41
InChI Key: LZWREQQFAISGQE-UHFFFAOYSA-N
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Description

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a complex organic compound that features a combination of iodine, pyridine, piperidine, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions, often starting with pyridine derivatives.

    Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Amidation: The final step involves the coupling of the iodinated sulfonylphenyl derivative with a benzamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine and benzamide moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and molecular targets.

    Drug Discovery: The compound is a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases.

Mechanism of Action

The mechanism of action of 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodine atom allows for unique substitution reactions, and its sulfonylphenyl and benzamide moieties contribute to its biological activity.

Properties

IUPAC Name

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22IN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWREQQFAISGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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